molecular formula C20H18N4O3S2 B11469005 1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B11469005
M. Wt: 426.5 g/mol
InChI Key: FGIHCYTYZSBWGS-UHFFFAOYSA-N
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Description

1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-methyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that features a unique fusion of several heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxole moiety, along with the benzothieno and triazolopyrimidinone frameworks, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-methyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-methyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with various molecular targets. The compound’s biological activity is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. For instance, it has been shown to inhibit nitric oxide synthase, which plays a crucial role in inflammatory responses .

Comparison with Similar Compounds

When compared to similar compounds, 1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-methyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C20H18N4O3S2

Molecular Weight

426.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-7-methyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C20H18N4O3S2/c1-23-17(25)16-12-4-2-3-5-15(12)29-18(16)24-19(23)21-22-20(24)28-9-11-6-7-13-14(8-11)27-10-26-13/h6-8H,2-5,9-10H2,1H3

InChI Key

FGIHCYTYZSBWGS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N3C1=NN=C3SCC4=CC5=C(C=C4)OCO5)SC6=C2CCCC6

Origin of Product

United States

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